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molecular formula C10H10BrClO2 B1596286 Ethyl 2-bromo-2-(4-chlorophenyl)acetate CAS No. 5445-25-0

Ethyl 2-bromo-2-(4-chlorophenyl)acetate

Cat. No. B1596286
M. Wt: 277.54 g/mol
InChI Key: CZAZDSRFJOHLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04376784

Procedure details

A mixture of 4-chlorophenylacetic acid (34 g) and red phosphorus (1.5 g) was stirred under an atmosphere of nitrogen and dry bromine (20 g) was carefully added over a period of 30 minutes. The reaction mixture was heated to a temperature of 100° C. and dry bromine (32 g) was carefully added over a period of 45 minutes. The mixture was then heated under reflux for 3 hours and cooled. Ethyl alcohol (100 ml) was added to the reaction mixture and the mixture allowed to stand overnight. The ethanolic mixture was diluted with water and extracted with ethylene dichloride. The extract was washed with aqueous sodium carbonate, dried over anhydrous sodium sulfate and the solvent removed by distillation under reduced pressure. The product was distilled through a Fenske ring column to give ethyl α-bromo-4-chlorophenylacetate (33.4 g; 65%) b.p. 119° C. at 0.9 mm of Hg.
Quantity
34 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[Br:12]Br.[CH2:14](O)[CH3:15]>O>[Br:12][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:9]([O:11][CH2:14][CH3:15])=[O:10]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
red phosphorus
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was carefully added over a period of 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylene dichloride
WASH
Type
WASH
Details
The extract was washed with aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The product was distilled through a Fenske ring column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(C(=O)OCC)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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